7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of a nitro group at the third position and a carboxylic acid group at the first position on a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid typically involves the nitration of 5,6,7,8-tetrahydro-1-naphthoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Esterification: Methanol with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 3-Amino-5,6,7,8-tetrahydro-1-naphthoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 3-nitro-5,6,7,8-tetrahydro-1-naphthoate.
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-1-naphthoic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
3-Nitro-2-naphthoic acid: Similar nitro group but different ring structure, affecting its reactivity and applications.
Uniqueness
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is unique due to the combination of the nitro group and the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14) |
InChI Key |
BVDQINHNWYGVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.